![molecular formula C13H26N2O2 B13252749 tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate](/img/structure/B13252749.png)
tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate: is a chemical compound with the molecular formula C13H26N2O2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method includes the use of tert-butyl chloroformate and 4,6-dimethylpiperidine in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines .
Scientific Research Applications
Chemistry: In organic chemistry, tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate is used as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on various biological systems, including enzyme inhibition and receptor binding .
Medicine: Pharmaceutical research utilizes this compound in the development of new drugs, particularly those targeting the central nervous system .
Industry: In the chemical industry, it is used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can bind to active sites, inhibiting enzyme activity or modulating receptor function . The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- tert-Butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate
- tert-Butyl N-(6,6-dimethylpiperidin-3-yl)carbamate
- **tert-Butyl N-(((4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methyl)carbamate)
Uniqueness: tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate is unique due to its specific substitution pattern on the piperidine ring, which influences its chemical reactivity and biological activity. The presence of both tert-butyl and carbamate groups provides a balance between hydrophobicity and hydrophilicity, enhancing its solubility and interaction with biological targets .
Properties
Molecular Formula |
C13H26N2O2 |
|---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C13H26N2O2/c1-9-6-10(2)14-7-11(9)8-15-12(16)17-13(3,4)5/h9-11,14H,6-8H2,1-5H3,(H,15,16) |
InChI Key |
AXNJMHVGRZSGSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NCC1CNC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




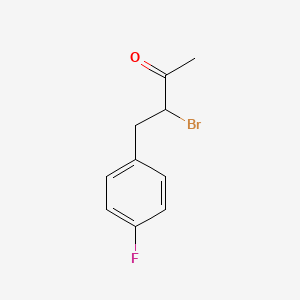
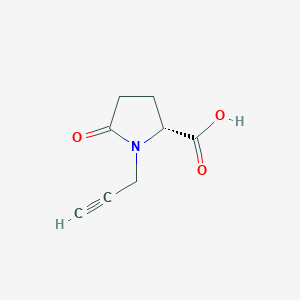
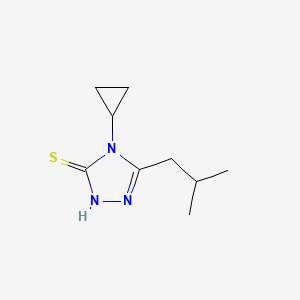
![8-(2-Fluorophenyl)-6-azaspiro[3.4]octane](/img/structure/B13252693.png)
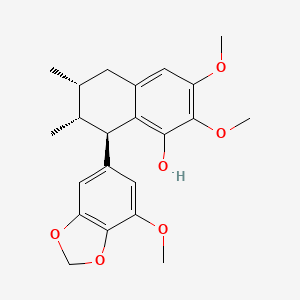
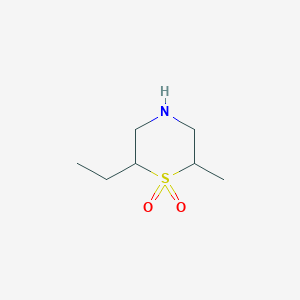

![(Hex-5-en-2-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13252715.png)
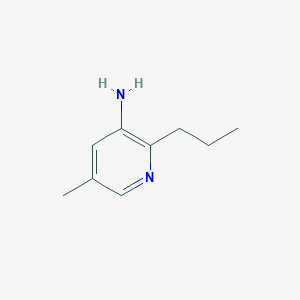

![Ethyl[(3-methoxy-1,2-thiazol-5-yl)methyl]amine](/img/structure/B13252731.png)
![2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B13252741.png)
